
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that these compounds could target specific pathways involved in tumor growth, making them potential candidates for cancer therapy .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. For example, a study found that certain pyrazole compounds could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Agrochemicals
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Its structure allows it to interact with plant growth regulators, potentially leading to the development of new herbicides that can effectively control weed populations without harming crops. A case study indicated that formulations containing this compound showed promising results in controlling specific weed species while being environmentally friendly .
Material Science
Polymer Additives
Recent research has explored the use of this compound as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
Case Studies
Wirkmechanismus
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluorophenylmethanol
- 3-chloro-4-fluorophenylacetic acid
Biologische Aktivität
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.
- IUPAC Name: 5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- Molecular Formula: C10H7ClF N2O2
- Molecular Weight: 232.63 g/mol
Synthesis
The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, leading to cyclization and hydrolysis to yield the desired product. The use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate is common in laboratory settings .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that pyrazole derivatives demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain pyrazole compounds can significantly reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells (MCF-7). For example, one study reported an IC50 value of approximately 49.85 µM for a related pyrazole compound against cancer cell lines, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways and cancer progression. By inhibiting these targets, the compound can exert anti-inflammatory and anticancer effects. For instance, it may inhibit certain kinases or transcription factors that are crucial for cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Assessment : In a controlled experiment, a pyrazole derivative was tested for its ability to reduce edema in a rat model of inflammation, showing significant reduction compared to the control group .
- Anticancer Potential : A series of experiments involving various cancer cell lines demonstrated that pyrazole derivatives could induce apoptosis through caspase activation pathways, with one derivative showing an IC50 value as low as 0.16 µM against Aurora-A kinase .
Comparative Analysis
To provide further insights into the biological activity of this compound compared to other related compounds, the following table summarizes key findings:
Eigenschaften
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-3-5(1-2-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMSVCCLRUPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.